molecular formula C9H14N2 B12364703 2-Isobutyl-3-methylpyrazine-d3

2-Isobutyl-3-methylpyrazine-d3

Cat. No.: B12364703
M. Wt: 153.24 g/mol
InChI Key: ZHMIODDNZRIENW-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isobutyl-3-methylpyrazine-d3 is a deuterated analog of 2-Isobutyl-3-methylpyrazine, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a stable isotope-labeled compound. It is often employed in studies involving the pharmacokinetics and metabolic profiling of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-3-methylpyrazine-d3 typically involves the deuteration of 2-Isobutyl-3-methylpyrazine. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-3-methylpyrazine-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Isobutyl-3-methylpyrazine-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Isobutyl-3-methylpyrazine-d3 involves its incorporation into molecules as a stable isotope. This incorporation allows researchers to track the movement and transformation of the compound within a system. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs, providing valuable insights into their behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in various systems, making it a valuable tool in scientific studies .

Properties

Molecular Formula

C9H14N2

Molecular Weight

153.24 g/mol

IUPAC Name

2-(2-methylpropyl)-3-(trideuteriomethyl)pyrazine

InChI

InChI=1S/C9H14N2/c1-7(2)6-9-8(3)10-4-5-11-9/h4-5,7H,6H2,1-3H3/i3D3

InChI Key

ZHMIODDNZRIENW-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=CN=C1CC(C)C

Canonical SMILES

CC1=NC=CN=C1CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.